molecular formula C8H8BrNO4S B1419359 Methyl 2-bromo-5-sulfamoylbenzoate CAS No. 924867-88-9

Methyl 2-bromo-5-sulfamoylbenzoate

Cat. No.: B1419359
CAS No.: 924867-88-9
M. Wt: 294.12 g/mol
InChI Key: IQWBSPAOUYKERV-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-sulfamoylbenzoate (CAS 924867-88-9) is a brominated aromatic ester with the molecular formula C₈H₈BrNO₄S and a molecular weight of 294.12 g/mol. Its structure features a bromine atom at the 2-position, a sulfamoyl group (-SO₂NH₂) at the 5-position, and a methyl ester (-COOCH₃) on the benzoate ring. These functional groups confer distinct reactivity and applications:

  • Bromine: Enhances electrophilic substitution and cross-coupling reactivity (e.g., Suzuki or Heck reactions) .
  • Sulfamoyl group: Improves solubility in polar solvents and may contribute to biological activity (e.g., antimicrobial or anti-inflammatory properties) .
  • Methyl ester: Provides stability and facilitates ester hydrolysis or transesterification reactions .

This compound serves as a key intermediate in pharmaceutical synthesis, particularly for sulfonamide-based drugs, and in materials science for functionalized polymers .

Properties

IUPAC Name

methyl 2-bromo-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWBSPAOUYKERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273931
Record name Methyl 5-(aminosulfonyl)-2-bromobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924867-88-9
Record name Methyl 5-(aminosulfonyl)-2-bromobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924867-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(aminosulfonyl)-2-bromobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-bromo-5-sulfamoylbenzoate
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Biological Activity

Methyl 2-bromo-5-sulfamoylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a sulfamoyl group attached to a benzoate structure, which is known to interact with various biological targets. The presence of the bromine atom may influence its reactivity and biological properties. The compound's molecular formula is C₉H₈BrN₃O₃S, and it has a predicted boiling point of approximately 368.5°C at 760 mmHg, with a density around 1.7 g/cm³.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in disease processes. Notably, it has been studied for its interactions with carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various solid tumors. Inhibition of CAIX can lead to reduced tumor acidity and hinder cancer progression .

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase isozymes, particularly CAIX, which plays a crucial role in tumor microenvironment regulation.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against pathogenic bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

A study conducted on a series of methyl 5-sulfamoyl-benzoates demonstrated high binding affinity to CAIX, with dissociation constants (Kd) as low as 0.12 nM. This suggests that modifications to the sulfamoyl group can enhance selectivity for CAIX over other isozymes, making these compounds promising candidates for anticancer therapies .

Antimicrobial Activity

Research has shown that this compound and its derivatives possess significant antimicrobial activity. For example, one study evaluated the efficacy of various sulfamoylbenzoates against common bacterial strains and found that certain derivatives displayed potent inhibitory effects.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-chloro-5-(chlorosulfonyl)benzoateChlorine instead of bromineDifferent halogen may affect reactivity
Methyl 2-bromo-4-(chlorosulfonyl)benzoateDifferent position of chlorosulfonylPotential variation in biological activity
Methyl 3-bromo-5-(chlorosulfonyl)benzoateBromine at the 3-positionAltered sterics may influence reactivity
This compound Sulfamoyl instead of chlorosulfonylPotentially different biological targets

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-chloro-5-sulfamoylbenzoate (CAS 61508-36-9)

The closest structural analog is Methyl 2-chloro-5-sulfamoylbenzoate , which substitutes bromine with chlorine. Key differences are summarized below:

Property Methyl 2-bromo-5-sulfamoylbenzoate Methyl 2-chloro-5-sulfamoylbenzoate
Molecular Formula C₈H₈BrNO₄S C₈H₈ClNO₄S
Molecular Weight (g/mol) 294.12 249.68
Halogen Bromine (Br) Chlorine (Cl)
Electrophilic Reactivity Higher (Br is a better leaving group) Lower
Cross-Coupling Potential Preferred for Suzuki/Heck reactions Less reactive
Applications Drug intermediates, polymers Similar but less explored
Key Findings:

Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine enhance its leaving-group ability, making the bromo derivative more reactive in nucleophilic substitutions and cross-coupling reactions .

Molecular Weight: The bromo compound’s higher molecular weight may reduce solubility in non-polar solvents compared to the chloro analog, though this is partially offset by the sulfamoyl group’s polarity .

Synthetic Utility : this compound is prioritized in pharmaceutical synthesis due to its versatility in forming carbon-carbon bonds, whereas the chloro variant is less commonly utilized .

Other Halogenated Analogs

  • Fluoro derivative : Likely less reactive due to fluorine’s strong bond strength, but may offer metabolic stability in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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